molecular formula C15H20N2O4 B8132857 4-(4-Carboxymethylpiperazin-1-yl)-benzoic acid ethyl ester

4-(4-Carboxymethylpiperazin-1-yl)-benzoic acid ethyl ester

Cat. No.: B8132857
M. Wt: 292.33 g/mol
InChI Key: YAPMSXJTJSYDJX-UHFFFAOYSA-N
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Description

4-(4-Carboxymethylpiperazin-1-yl)-benzoic acid ethyl ester is a piperazine-based benzoic acid derivative characterized by a carboxymethyl substituent on the piperazine nitrogen and an ethyl ester group on the benzoic acid core. The carboxymethyl group introduces a carboxylic acid functionality, which may enhance solubility and enable further derivatization, while the ethyl ester group modulates lipophilicity and metabolic stability .

Properties

IUPAC Name

2-[4-(4-ethoxycarbonylphenyl)piperazin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-2-21-15(20)12-3-5-13(6-4-12)17-9-7-16(8-10-17)11-14(18)19/h3-6H,2,7-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPMSXJTJSYDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Carboxymethylpiperazin-1-yl)-benzoic acid ethyl ester typically involves the reaction of 4-(4-carboxymethylpiperazin-1-yl)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Carboxymethylpiperazin-1-yl)-benzoic acid ethyl ester may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Carboxymethylpiperazin-1-yl)-benzoic acid ethyl ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 4-(4-Carboxymethylpiperazin-1-yl)-benzoic acid.

    Reduction: 4-(4-Carboxymethylpiperazin-1-yl)-benzoic acid ethyl alcohol.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Carboxymethylpiperazin-1-yl)-benzoic acid ethyl ester has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Carboxymethylpiperazin-1-yl)-benzoic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

(a) Ethyl 4-(1-piperazinyl)benzoate
  • Structure : Lacks the carboxymethyl group on the piperazine ring.
  • Properties : The absence of the carboxylic acid moiety reduces polarity compared to the target compound. This derivative is primarily used as a synthetic precursor .
  • Applications : Commonly employed in the synthesis of kinase inhibitors and receptor antagonists.
(b) 3-(4-Methylpiperazin-1-yl)benzoic acid
  • Structure : Features a methyl group instead of carboxymethyl on the piperazine.
  • Properties : The methyl group increases basicity and lipophilicity (logP ~1.2), contrasting with the hydrophilic carboxymethyl group. Melting point: 187–190°C .
  • Applications : Utilized in antipsychotic and anticancer agents due to improved blood-brain barrier penetration.
(c) Ethyl 4-(4-benzoylpiperazin-1-yl)-3-(2-furoylamino)benzoate
  • Structure : Incorporates a benzoyl group on the piperazine and a furan-based amide on the benzoate.
  • Molecular weight: 463.5 g/mol .
  • Applications : Investigated as a protease inhibitor scaffold in antiviral research.

Core Structure Modifications

(a) Ethyl 4-(butylamino)benzoate
  • Structure: Replaces the piperazine ring with a butylamino chain.
  • Properties : Reduced steric hindrance and lower molecular weight (221.3 g/mol). Melting point: 68–70°C .
  • Applications : Intermediate in local anesthetic synthesis (e.g., benzonatate analogs).
(b) Ethyl 4-acetamidobenzoate
  • Structure : Substitutes the piperazine with an acetamido group.
  • Properties : Higher solubility in polar solvents due to the amide group. Molecular weight: 207.23 g/mol .
  • Applications : Used in sunscreen formulations and as a UV absorber.

Heterocyclic Ring Modifications

(a) Ethyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate
  • Structure : Features a seven-membered diazepane ring instead of piperazine.
  • Properties : Increased conformational flexibility and altered pKa (predicted ~8.5). Molecular weight: 262.3 g/mol .
  • Applications : Explored in CNS-targeted therapeutics due to enhanced receptor binding plasticity.
(b) 4-(4-Pyridinyl)-benzoic acid ethyl ester
  • Structure : Replaces piperazine with a pyridine ring.
  • Properties : Introduces aromatic π-π interactions and basic nitrogen. Molecular weight: 227.26 g/mol .
  • Applications : Precursor for metal-organic frameworks (MOFs) and coordination complexes.

Functional Group Comparisons

Compound Key Substituent Molecular Weight (g/mol) Key Property
Target Compound Carboxymethyl-piperazine ~320 (estimated) High polarity, carboxylic acid
Ethyl 4-(1-piperazinyl)benzoate Unsubstituted piperazine 234.3 Moderate lipophilicity
3-(4-Methylpiperazin-1-yl)benzoic acid Methyl-piperazine 220.26 Enhanced basicity (pKa ~8.9)
Ethyl 4-(butylamino)benzoate Butylamino 221.3 Low steric hindrance

Research Implications

The carboxymethyl-piperazine moiety in the target compound offers unique advantages:

  • Solubility : The carboxylic acid group improves aqueous solubility, critical for parenteral formulations.
  • Derivatization Potential: Enables conjugation with amines or alcohols via carbodiimide chemistry.
  • Pharmacokinetics : Balances lipophilicity (via ethyl ester) and polarity (via carboxymethyl), optimizing bioavailability.

In contrast, analogs with methyl or benzoyl groups prioritize membrane permeability, while pyridine or diazepane modifications alter binding kinetics.

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